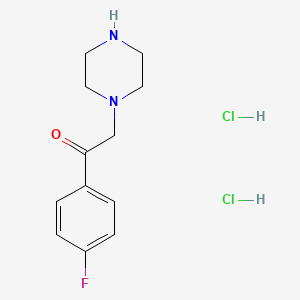

1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride

CAS No.: 1019058-85-5

Cat. No.: VC3365130

Molecular Formula: C12H17Cl2FN2O

Molecular Weight: 295.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019058-85-5 |

|---|---|

| Molecular Formula | C12H17Cl2FN2O |

| Molecular Weight | 295.18 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride |

| Standard InChI | InChI=1S/C12H15FN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H |

| Standard InChI Key | IWVYXWLVGIXMED-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)CC(=O)C2=CC=C(C=C2)F.Cl.Cl |

| Canonical SMILES | C1CN(CCN1)CC(=O)C2=CC=C(C=C2)F.Cl.Cl |

Introduction

Chemical Identity and Structural Characterization

Basic Information and Registry

Physical and Chemical Properties

Solubility Profile

As a dihydrochloride salt, this compound is expected to exhibit enhanced water solubility compared to its free base form. This characteristic is particularly valuable for pharmaceutical applications where aqueous solubility is often a critical parameter for drug formulation and bioavailability. The addition of the two hydrochloride groups significantly alters the solubility profile by increasing hydrophilicity.

Chemical Reactivity

The presence of distinct functional groups within the structure of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride creates multiple potential reaction sites:

-

The piperazine nitrogen atoms can participate in nucleophilic reactions

-

The carbonyl group (ethanone bridge) may undergo typical ketone reactions

-

The fluorophenyl group provides opportunities for aromatic substitution reactions, though these would occur under more forcing conditions

| Quantity | Price (€) |

|---|---|

| 250 mg | 360.00 |

| 1 g | 588.00 |

This pricing structure reflects the specialized nature of the compound and its positioning as a research chemical rather than a bulk industrial material . The price differential between package sizes demonstrates economies of scale, albeit modest ones, typical of specialty chemicals.

Structural Relationships and Comparative Analysis

Related Compounds

1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride belongs to a broader family of fluorophenyl-piperazine derivatives that share similar structural elements but differ in specific arrangements. Notable structural relatives include:

-

1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride (CAS: 89027-27-0) - Features a longer carbon chain (butan-1-one vs. ethan-1-one) connecting the fluorophenyl group to the piperazine moiety

-

2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one (CAS: 194943-60-7) - Contains a fluorine atom at the ortho position rather than the para position of the phenyl ring

The structural relationships between these compounds are significant because subtle modifications can substantially alter biological activity, pharmacokinetic properties, and chemical reactivity.

Position Isomerism Effects

The position of the fluorine atom on the phenyl ring (para in our target compound versus ortho in some related molecules) represents a critical structural variation. This positional isomerism can impact:

-

Electronic distribution within the aromatic ring

-

Hydrogen bonding patterns with potential biological targets

-

Metabolic stability and routes of biotransformation

-

Receptor binding affinity and selectivity

Synthesis and Chemical Preparation

Quality Control Parameters

Commercial samples of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride are subject to analytical verification of identity and purity. Common analytical techniques employed include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

-

Mass Spectrometry for molecular weight confirmation

-

Elemental analysis for compositional verification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume